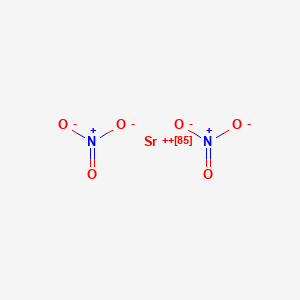
Strontium nitrate Sr 85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium nitrate Sr 85 is an inorganic compound composed of strontium, nitrogen, and oxygen with the chemical formula Sr(NO₃)₂ . This colorless crystalline solid is widely used in pyrotechnics for its ability to produce a bright red flame. This compound is also utilized in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium nitrate Sr 85 is typically synthesized by reacting strontium carbonate (SrCO₃) with nitric acid (HNO₃). The reaction proceeds as follows :
2 HNO3+SrCO3→Sr(NO3)2+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by dissolving strontium carbonate in nitric acid, followed by crystallization and purification processes to obtain the desired product . The compound can also be prepared by dissolving strontium metal, oxide, or hydroxide in nitric acid .
Chemical Reactions Analysis
Types of Reactions: Strontium nitrate Sr 85 undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can react with reducing agents to produce strontium oxide (SrO) and nitrogen dioxide (NO₂).
Precipitation: It reacts with sodium carbonate (Na₂CO₃) to form strontium carbonate (SrCO₃) and sodium nitrate (NaNO₃).
Double Displacement: It reacts with sodium sulfate (Na₂SO₄) to form strontium sulfate (SrSO₄) and sodium nitrate (NaNO₃).
Common Reagents and Conditions:
Oxidation: Common reducing agents include metals and organic compounds.
Precipitation: Sodium carbonate and sodium sulfate are commonly used reagents.
Major Products Formed:
Oxidation: Strontium oxide (SrO) and nitrogen dioxide (NO₂).
Precipitation: Strontium carbonate (SrCO₃) and strontium sulfate (SrSO₄).
Scientific Research Applications
Strontium nitrate Sr 85 has a wide range of applications in scientific research, including:
Mechanism of Action
Strontium nitrate Sr 85 exerts its effects through various mechanisms:
Bone Regeneration: Strontium ions (Sr²⁺) promote osteoblast function and inhibit osteoclast function, enhancing bone strength and healing.
Electrophysiology: Sr²⁺ ions mimic calcium ions (Ca²⁺) and can trigger neurotransmitter release from nerve endings.
Immunotherapy: Strontium nanoparticles can elicit a prolonged immune response, making them effective in targeted drug delivery.
Comparison with Similar Compounds
Strontium nitrate Sr 85 is compared with other similar compounds, such as:
Strontium sulfate (SrSO₄): Sparingly soluble in water, used in similar applications but with different solubility properties.
Strontium chloride (SrCl₂): Readily soluble in water, used in different industrial applications.
Calcium nitrate (Ca(NO₃)₂): Similar in chemical behavior but used more extensively in agriculture.
This compound stands out due to its unique combination of properties, making it highly valuable in pyrotechnics, scientific research, and industrial applications.
Properties
CAS No. |
24381-59-7 |
|---|---|
Molecular Formula |
N2O6Sr |
Molecular Weight |
208.92 g/mol |
IUPAC Name |
strontium-85(2+);dinitrate |
InChI |
InChI=1S/2NO3.Sr/c2*2-1(3)4;/q2*-1;+2/i;;1-3 |
InChI Key |
DHEQXMRUPNDRPG-SIUYXFDKSA-N |
Isomeric SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[85Sr+2] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


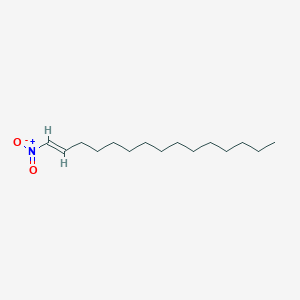
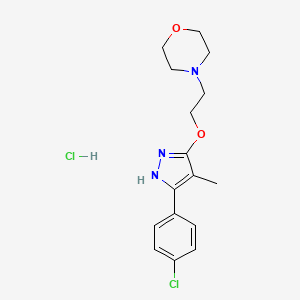

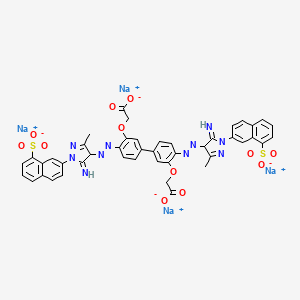

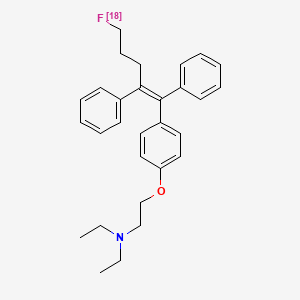


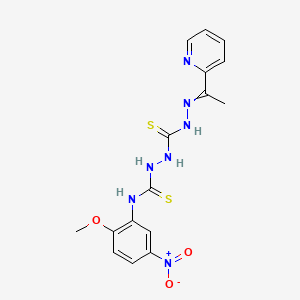
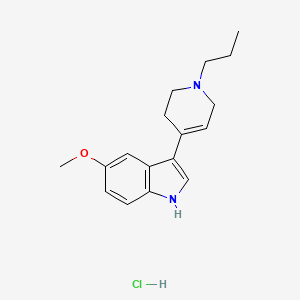
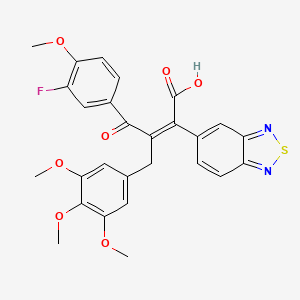

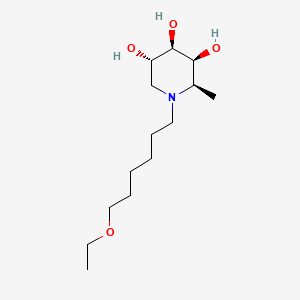
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
